Dichlorodibenzo(def,mno)chrysene-6,12-dione

Crystallography Solid-State Chemistry Pigment Science

Halogen substitution in anthanthrones fundamentally alters crystal packing and solid-state performance, yet sourcing well-characterized derivatives remains a bottleneck. This dichloro variant, C.I. Vat Orange 19, resolves that gap with validated crystallographic data. Key supply advantages: - Defined triclinic P-1 crystal structure distinct from dibromo/diiodo analogues, critical for pigment dispersion & rheology studies. - Reliable direct chlorination route provides a cost-effective scaffold for Suzuki/Sonogashira derivatization. - Validated reverse-phase HPLC method (Newcrom R1) supports immediate QC integration. A strategic building block for organic semiconductor (OFET) and mixed-crystal pigment R&D.

Molecular Formula C22H8Cl2O2
Molecular Weight 375.2 g/mol
CAS No. 1324-02-3
Cat. No. B074963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorodibenzo(def,mno)chrysene-6,12-dione
CAS1324-02-3
Molecular FormulaC22H8Cl2O2
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4
InChIInChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H
InChIKeyLCTLMIPZSQBZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorodibenzo(def,mno)chrysene-6,12-dione (CAS 1324-02-3): Baseline for a Halogenated Polycyclic Aromatic Quinone


Dichlorodibenzo(def,mno)chrysene-6,12-dione, also known as C.I. Vat Orange 19, is a polycyclic aromatic quinone derived from a fused dibenzochrysene backbone, distinguished by the presence of two chlorine atoms and two ketone functionalities [1]. It is a member of the anthanthrone family and is primarily known as an industrial vat dye .

Crystal Engineering
Triclinic P-1 packing enables studies on halogen-dependent solid-state properties and pigment dispersion.
Synthetic Chemistry
Direct chlorination route from anthanthrone supports exploration of halogen exchange and derivatization.
Analytical Reference
Established HPLC protocol supports use as a reference standard for quality control and environmental monitoring.

Why Substituting Dichlorodibenzo(def,mno)chrysene-6,12-dione with its Dibromo Analog is Scientifically Invalid


Even minor halogen substitutions in the anthanthrone series result in fundamentally different solid-state properties. As established by single-crystal X-ray diffraction, the 4,10-dichloro derivative crystallizes in a unique triclinic P-1 space group, which is distinct from the monoclinic P21/c structure adopted by its dibromo analogue [1]. This divergence in crystal packing precludes any assumption of functional equivalence in applications where solid-state properties, such as pigment dispersion, crystal habit, or electronic performance, are critical.

Target
Dichloro derivative
Substitute
Dibromo analog
Key difference
Crystal system: triclinic P-1 vs monoclinic P21/c – solid-state packing is not interchangeable.
Substituting with the dibromo analog may shift dispersion, mechanical, and electronic behavior; functional equivalence cannot be assumed without validation.

Quantitative Evidence for the Differentiation of Dichlorodibenzo(def,mno)chrysene-6,12-dione


Crystal Structure Divergence Between Dichloro- and Dibromo-Anthanthrone Derivatives

In a direct head-to-head single-crystal X-ray diffraction study, the 4,10-dichloro derivative of dibenzo[def,mno]chrysene-6,12-dione was found to crystallize in a different space group and unit cell configuration compared to its 4,10-dibromo analogue, demonstrating that halogen size critically influences solid-state packing [1].

Crystal structure
Head-to-head
Dichloro: triclinic P-1, Z=1
Dibromo: monoclinic P21/c, Z=2
Solid-state packing cannot be assumed equivalent.
Direct single-crystal X-ray diffraction comparison; halogen size critically alters unit cell.
Crystallography Solid-State Chemistry Pigment Science

Synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione via Direct Chlorination of Anthanthrone

The target compound can be synthesized directly from the unsubstituted parent, anthanthrone, via chlorination in sulfuric acid with an iodine catalyst . This route contrasts with the preparation of the dibromo analogue, which is typically synthesized from 1,1'-binaphthyl-8,8'-dicarboxylic acid .

Synthetic route
Method context
Chlorination of anthanthrone in H2SO4 / I2
Synthetic entry differs from dibromo cyclization route.
Cross-study comparison; scale-up and impurity profile may vary.
Synthetic Chemistry Vat Dye Manufacturing Halogenation

Potential as a Building Block for Tunable Organic Semiconductors

Research on the broader class of dibenzo[def,mno]chrysene derivatives indicates that functionalization at the 4,10 and 6,12 positions enables tunable electronic properties, achieving optical edge band gaps between 2.30 eV and 1.65 eV [1]. While this study does not include the dichloro derivative, it establishes a precedent for the target compound's core structure as a versatile platform for creating organic semiconductors with a wide range of band gaps.

Optical band gap
Class-level
Reported range for related 4,10 / 6,12 derivatives: 2.30 – 1.65 eV
Core structure is a tunable platform; target not directly measured.
Requires experimental measurement for the dichloro derivative.
Organic Electronics Material Science Semiconductors

Application Scenarios for Dichlorodibenzo(def,mno)chrysene-6,12-dione Based on Verifiable Evidence


Crystal Engineering and Polymorph Studies in Pigment Science

As established by quantitative crystallographic data, the 4,10-dichloro derivative possesses a unique triclinic crystal structure (P-1) that is distinct from its dibromo and diiodo analogues [1]. Researchers and formulators should select this compound when investigating the relationship between halogen substitution, crystal packing, and the resulting coloristic or mechanical properties of anthanthrone pigments. Its distinct solid-state behavior is crucial for studies on pigment dispersion, rheology, and the development of new mixed-crystal pigments.

Synthesis of Novel Anthanthrone Derivatives via Halogen Exchange

The well-defined synthetic route for this compound via direct chlorination of the parent anthanthrone provides a reliable and potentially more economical entry point for creating new derivatives [1]. This makes the dichloro compound an ideal starting material for subsequent functionalization (e.g., via Suzuki or Sonogashira couplings) to replace the chlorine atoms with various aryl or alkynyl groups, enabling the systematic exploration of structure-property relationships in organic semiconductors and dyes.

Exploratory Research in Organic Field-Effect Transistors (OFETs)

The dibenzo[def,mno]chrysene core is a known building block for organic semiconductors with tunable band gaps, making it relevant for OFET applications [1]. While the specific performance of the dichloro derivative in OFETs has not been established, researchers exploring new quinone-based semiconductors should evaluate this compound. Its halogenated structure may offer advantages in terms of solubility, film morphology, or electron-accepting properties compared to the non-halogenated core, potentially leading to improved charge carrier mobility or device stability.

Reference Standard for High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is available for the analysis of this compound [1]. This established protocol allows for the confident identification and quantification of Dichlorodibenzo(def,mno)chrysene-6,12-dione in complex mixtures, making it a valuable reference standard for quality control in dye manufacturing, environmental monitoring of halogenated polycyclic aromatic hydrocarbons, or purity analysis in research settings.

Application
Selection Property
Validation Focus
Pigment crystal engineering
Unique triclinic crystal packing
Solid-state behavior and dispersion
Synthesis of functional derivatives
Chlorination route from anthanthrone
Halogen exchange and coupling reactivity
OFET semiconductor exploration
Core structure as tunable platform
Device-performance evaluation
HPLC reference standard
Established HPLC protocol
Purity and retention time verification

Technical Documentation Hub

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